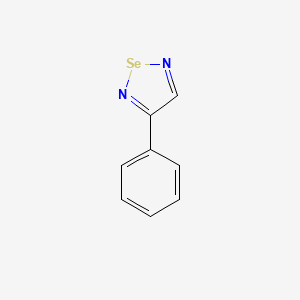

3-Phenyl-1,2,5-selenadiazole

Description

Properties

CAS No. |

64109-11-1 |

|---|---|

Molecular Formula |

C8H6N2Se |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-phenyl-1,2,5-selenadiazole |

InChI |

InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H |

InChI Key |

PPAAIQCRYXSSFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=N[Se]N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1,2,5 Selenadiazole and Its Functionalized Derivatives

Strategies for the Construction of the 1,2,5-Selenadiazole Ring System

The formation of the 1,2,5-selenadiazole ring can be achieved through several established synthetic routes. These methods primarily involve the reaction of a selenium-containing reagent with a suitable organic precursor possessing a 1,2-diamine or a related functional group.

Oxidative Cyclization Reactions

Oxidative cyclization is a prominent method for synthesizing 1,2,5-selenadiazoles. This approach typically involves the reaction of an organic substrate with a selenium reagent that also acts as an oxidizing agent, leading to the formation of the heterocyclic ring in a single step.

A classical and effective method for the synthesis of 1,2,5-selenadiazoles involves the oxidative cyclization of 1,2-diamino compounds or their equivalents with selenium dioxide (SeO₂). While the direct use of 1,2-diamines is a general route, precursors like hydrazones and semicarbazones can also be employed. The reaction of semicarbazones with selenium dioxide, for instance, is a known method for producing 1,2,3-selenadiazoles. nih.govresearchgate.netdoaj.org Specifically for 1,2,5-selenadiazoles, the synthesis often starts from α,β-dione monoximes or dioximes which react with selenium monochloride or diselenium (B1237649) dichloride.

A significant application of selenium dioxide is in the synthesis of 1,2,3-selenadiazole derivatives from tosylhydrazones. nih.gov This reaction proceeds via a regiospecific ring closure. nih.gov Although this method is more commonly associated with 1,2,3-selenadiazoles, the underlying principle of using selenium dioxide for oxidative cyclization is a key strategy in selenium heterocycle synthesis. nih.govchem-station.com

The general reaction conditions for such cyclizations often involve heating the organic precursor with selenium dioxide in a suitable solvent like acetic acid or dioxane. nih.gov The reaction mechanism is believed to involve an initial reaction of the organic substrate with SeO₂ followed by an intramolecular cyclization and dehydration to form the stable aromatic selenadiazole ring.

Table 1: Examples of Oxidative Cyclization Reactions with Selenium Dioxide

| Precursor Type | Product Type | Reagent | General Conditions | Reference |

| Semicarbazones | 1,2,3-Selenadiazoles | SeO₂ | Heating in acetic acid or dioxane | nih.govresearchgate.net |

| Tosylhydrazones | 1,2,3-Selenadiazoles | SeO₂ | Regiospecific ring closure | nih.gov |

Note: This table provides a general overview of the utility of selenium dioxide in synthesizing selenadiazoles, though direct synthesis of 3-phenyl-1,2,5-selenadiazole from hydrazones using SeO₂ is less commonly reported than for its 1,2,3-isomer.

An intriguing and direct method for the synthesis of 1,2,5-selenadiazoles is through the replacement of the sulfur atom in a pre-existing 1,2,5-thiadiazole (B1195012) ring with selenium. This chalcogen exchange reaction has been successfully demonstrated. researchgate.netmdpi.com

The reaction of 1,2,5-thiadiazoles, particularly those fused to electron-withdrawing heterocycles, with selenium dioxide in a solvent like dimethylformamide (DMF) can lead to the corresponding 1,2,5-selenadiazoles in good yields. researchgate.net The driving force for this transformation is the thermodynamically favorable release of gaseous sulfur dioxide. researchgate.net

This S/Se exchange provides a powerful tool for accessing 1,2,5-selenadiazoles, especially when the corresponding 1,2,5-thiadiazole is readily available. researchgate.net Conversely, the conversion of 1,2,5-selenadiazoles back to 1,2,5-thiadiazoles can be achieved using reagents like sulfur monochloride (S₂Cl₂), highlighting the reversible nature of this chalcogen exchange under different conditions. mdpi.com

Table 2: Chalcogen Exchange Reactions for 1,2,5-Selenadiazole Synthesis

| Starting Material | Reagent | Product | Solvent | Reference |

| Fused 1,2,5-Thiadiazoles | SeO₂ | Fused 1,2,5-Selenadiazoles | DMF | researchgate.net |

| Fused 1,2,5-Selenadiazoles | S₂Cl₂ | Fused 1,2,5-Thiadiazoles | DMF | mdpi.com |

Approaches via Hydrazonoyl Chlorides and Potassium Selenocyanate (B1200272)

Another synthetic route to selenadiazoles involves the use of hydrazonoyl chlorides as key precursors. While this method is well-established for the synthesis of 1,3,4-selenadiazoles, variations can lead to other isomers. ekb.egresearchgate.net

The reaction of hydrazonoyl chlorides with potassium selenocyanate (KSeCN) is a versatile method for constructing the selenadiazole ring. ekb.eg The reaction typically proceeds through the formation of an intermediate which then undergoes cyclization to yield the final heterocyclic product. The specific isomer formed (e.g., 1,3,4- vs. 1,2,5-) is dependent on the structure of the hydrazonoyl chloride and the reaction conditions. For instance, reacting C-acyl-N-arylhydrazonoyl chlorides with potassium selenocyanate can yield 2,3-dihydro-1,3,4-selenadiazole derivatives. researchgate.net

While direct synthesis of 3-phenyl-1,2,5-selenadiazole via this method is not as commonly cited, the principle of using hydrazonoyl halides as building blocks for selenadiazole rings remains a significant strategy in the field. ekb.egresearchgate.net

Novel Synthetic Protocols and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of organoselenium compounds, including 1,2,5-selenadiazoles. These advancements often involve the use of catalytic systems to promote the incorporation of selenium into organic molecules.

Catalytic Reactions for Selenium Incorporation

The development of catalytic methods for the synthesis of selenium-containing heterocycles is a rapidly growing area. researchgate.netmdpi.comrsc.org These methods offer advantages such as milder reaction conditions, higher efficiency, and the ability to use more benign selenium sources like elemental selenium. researchgate.net

While specific catalytic protocols for the direct synthesis of 3-phenyl-1,2,5-selenadiazole are still emerging, the broader field of organoselenium chemistry has seen significant progress. For example, copper-catalyzed selenium-nitrogen coupling reactions have been developed for the synthesis of ebselen (B1671040) and its analogs, which contain a Se-N bond within a heterocyclic framework. mdpi.com Nickel-catalyzed selenation reactions have also been reported. mdpi.com

Furthermore, iodine-catalyzed one-pot, three-component reactions of aldehydes, hydrazine, and elemental selenium have been shown to be effective for the synthesis of 1,3,4-selenadiazoles. nih.gov These catalytic systems, often involving an oxidant, facilitate the formation of reactive selenium species that can readily participate in cyclization reactions. rsc.orgnih.gov The principles from these catalytic systems could potentially be adapted for the synthesis of 1,2,5-selenadiazole isomers. The use of transition metal catalytic systems with ligands containing selenium is also an area of active research. researchgate.net

Nucleophilic Substitution Strategies for 1,2,5-Selenadiazole Formation

While direct nucleophilic substitution on a pre-formed 1,2,5-selenadiazole ring can be challenging, related strategies are employed in the synthesis of precursors. For instance, the synthesis of functionalized bis(1,2,3-triazole) derivatives can be achieved through a one-pot process involving the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition. nih.govbeilstein-journals.org This highlights the utility of nucleophilic substitution in building complex heterocyclic systems, a principle that can be adapted to the synthesis of precursors for 1,2,5-selenadiazoles.

In the context of quinoxaline (B1680401) chemistry, nucleophilic substitution on 2-monosubstituted quinoxalines has been shown to yield 2,3-disubstituted quinoxalines. mdpi.com The success of these reactions is dependent on the nature of the substituent at the 2-position and the strength of the nucleophile. mdpi.com For example, 2-phenylquinoxaline (B188063) readily undergoes substitution with various nucleophiles, while derivatives with acetylenic or amino groups require strong alkyl nucleophiles for a successful reaction. mdpi.com These findings offer insights into the reactivity of nitrogen-containing heterocycles and can inform the design of synthetic routes to functionalized 1,2,5-selenadiazoles.

Multi-Component Reactions in 1,2,5-Selenadiazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. mdpi.com This strategy has been successfully applied to the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. nih.gov

A notable example is the sodium carbonate-promoted three-component reaction of amidoximes, isocyanides, and elemental selenium to form 5-amino-1,2,4-selenadiazoles. organic-chemistry.orgnih.gov This method is advantageous due to its use of readily available starting materials, operational simplicity, and good to excellent yields. nih.gov Mechanistic studies suggest that the formation of the 1,2,4-selenadiazole ring proceeds through an O2-mediated radical-cascade mechanism. organic-chemistry.org

Similarly, a three-component cascade reaction involving arylaldehydes, hydrazine, and elemental selenium, catalyzed by molecular iodine, has been developed for the synthesis of 1,3,4-selenadiazoles. nih.gov This one-pot approach is operationally simple and tolerates a wide range of functional groups. nih.gov Another multicomponent strategy for 1,3,4-selenadiazoles utilizes potassium iodide and potassium persulfate in DMSO. nih.gov

While these examples focus on 1,2,4- and 1,3,4-selenadiazole (B1620084) isomers, the principles of multicomponent reactions can be extended to the synthesis of 1,2,5-selenadiazole scaffolds. The development of MCRs for the direct synthesis of 3-phenyl-1,2,5-selenadiazole and its derivatives remains an active area of research.

Regio- and Stereoselective Synthesis of 1,2,5-Selenadiazole Scaffolds

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of selenium-containing heterocycles, a regio- and stereoselective one-pot synthesis of 2,3-dihydro-1,4-thiaselenin-2-yl selenides has been developed using phase transfer catalysis. mdpi.com This method involves the nucleophilic addition of a selenolate anion to activated triple bonds, affording products with (Z)-stereochemistry. mdpi.com

The Gould-Jacobs reaction of 5-amino-2,1,3-benzoselenadiazole provides a pathway to nih.govtandfonline.comtandfonline.comselenadiazolo[3,4-f]quinolone derivatives. umich.edu The success of this cyclization is highly dependent on reaction conditions, including temperature and dilution. umich.edu

Furthermore, the synthesis of substituted heterocyclic scaffolds, such as 1,4-benzodiazepines fused with a 1,2,3-triazole ring, can be achieved through a sequence of a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. nih.govresearchgate.net This strategy allows for the rapid construction of complex molecular frameworks.

While direct examples for the regio- and stereoselective synthesis of 3-phenyl-1,2,5-selenadiazole are not extensively detailed in the provided context, these related methodologies demonstrate the potential for achieving such control in the synthesis of selenium-containing heterocycles.

Sustainable and Green Chemistry Approaches in 1,2,5-Selenadiazole Preparation

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis and the preparation of fine chemicals. mdpi.comresearchgate.net These approaches focus on developing environmentally friendly and economically viable processes. researchgate.net

A significant advancement in the sustainable synthesis of selenium heterocycles is the development of solventless methods. For instance, various 1,2,3-selenadiazole derivatives have been synthesized at room temperature in a one-step, solventless process from the corresponding semicarbazones and selenium dioxide. tandfonline.comtandfonline.com This method is environmentally friendly, convenient, and produces the desired compounds in good yields. tandfonline.com

Another green approach involves the use of water as a solvent and a reusable catalyst. A MIL-101(Cr) metal-organic framework has been effectively used for the one-pot synthesis of 1,5-benzodiazepines and spirooxindoles, with the benefits of low catalyst loading, easy separation, and reusability. rsc.org

Furthermore, the use of elemental sulfur and selenium in the presence of air as a green oxidant has been demonstrated in the sodium carbonate-promoted synthesis of 5-amino-1,2,4-thiadiazoles and 5-amino-1,2,4-selenadiazoles. organic-chemistry.orgnih.gov This reaction is advantageous due to the low cost and low toxicity of the reagents and produces water as the only byproduct. organic-chemistry.org

These examples highlight the growing trend towards the development of sustainable and green synthetic methods for selenium-containing heterocycles, which can be applied to the preparation of 3-phenyl-1,2,5-selenadiazole.

Synthetic Challenges and Future Directions in 1,2,5-Selenadiazole Ring Assembly

The synthesis of 1,2,5-selenadiazoles, while achievable through various methods, still presents challenges and opportunities for future research. One of the primary challenges lies in the development of general and efficient methods for the synthesis of heterocycle-fused derivatives, particularly those containing aza-heterocycles. daneshyari.com

A promising future direction is the direct conversion of more readily available 1,2,5-thiadiazoles into their selenium analogs. An unprecedented S/Se exchange reaction has been reported, where 1,2,5-thiadiazoles react with selenium dioxide in DMF to yield the corresponding 1,2,5-selenadiazoles. daneshyari.comresearchgate.net This method offers a novel and direct route to these compounds. daneshyari.com

Further research is also needed to expand the scope of multicomponent reactions for the direct synthesis of a wider variety of substituted 1,2,5-selenadiazoles. organic-chemistry.orgnih.gov The development of novel catalysts and reaction conditions that promote high regioselectivity and stereoselectivity in the formation of the 1,2,5-selenadiazole ring is another important area of investigation. mdpi.com

Incorporating the principles of green chemistry will continue to be a major focus, with an emphasis on developing solvent-free reactions, using renewable starting materials, and employing recyclable catalysts. mdpi.comresearchgate.net The exploration of novel synthetic pathways, such as those involving radical processes or photochemical methods, could also lead to new and efficient ways to assemble the 1,2,5-selenadiazole scaffold. organic-chemistry.orgnih.gov

Ultimately, the goal is to develop a diverse toolbox of synthetic methods that allow for the facile and controlled synthesis of a wide range of functionalized 1,2,5-selenadiazoles, including 3-phenyl-1,2,5-selenadiazole, to facilitate their exploration in various scientific and technological fields. daneshyari.comacs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Phenyl 1,2,5 Selenadiazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 3-phenyl-1,2,5-selenadiazole analogs, ¹H, ¹³C, and ⁷⁷Se NMR are particularly informative.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 3-phenyl-1,2,5-selenadiazole, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.29-7.56 ppm. nih.gov The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the phenyl ring. For instance, in a related analog, 1-benzyl-4-phenyl-1H-1,2,3-triazole, the aromatic protons exhibit multiplets between δ 7.29 and 7.74 ppm. rsc.org The integration of the signals corresponds to the number of protons in each environment, confirming the presence of the phenyl group. In more complex analogs with additional proton-bearing groups, the ¹H NMR spectrum will show corresponding signals with characteristic chemical shifts and coupling constants, which are invaluable for establishing the complete molecular structure. rsc.orgnih.govipb.pt

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. For 4-phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole, the carbon atoms of the phenyl ring resonate at approximately δ 126.41, 127.62, and 127.90 ppm, with the ipso-carbon appearing at δ 130.73 ppm. nih.gov The carbons of the selenadiazole ring are observed at δ 162.53 (C4) and 133.41 (C5) ppm. nih.gov The chemical shifts of the selenadiazole ring carbons are particularly diagnostic and can be influenced by substituents on the heterocyclic ring. Computational studies using Density Functional Theory (DFT) have been employed to predict and corroborate experimental ¹³C NMR chemical shifts, providing a high degree of confidence in structural assignments. nih.govresearchgate.net

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

| 4-Phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole | 7.29-7.33 (m, 3H), 7.54-7.56 (m, 2H), 8.93 (s, 1H) | 126.41, 127.62, 127.90, 130.73 (benzene), 162.53 (C4), 133.41 (C5) | CDCl₃ | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 7.29-7.44 (m, 5H), 7.69 (s, 1H), 7.74 (d, J=8.4 Hz, 2H), 5.57 (s, 2H) | 54, 119, 126, 128.11, 128.87, 129.01, 129.11, 129.21, 133, 134, 147 | CDCl₃ | rsc.org |

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Selenium-Containing Systems

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and highly specific technique for characterizing selenium-containing compounds. nih.gov The ⁷⁷Se nucleus is a spin-½ isotope with a natural abundance of 7.63%, and it exhibits a very wide chemical shift range of about 3000 ppm, making it extremely sensitive to the local electronic environment of the selenium atom. huji.ac.ilresearchgate.net This sensitivity allows for the differentiation of selenium atoms in various oxidation states and coordination environments. northwestern.edunetlify.app For selenadiazole systems, the ⁷⁷Se chemical shift provides a unique "fingerprint" that can confirm the presence of the selenium heterocycle. nih.gov The chemical shifts are reported relative to a standard, commonly dimethyl selenide (B1212193) (Me₂Se). nih.gov While direct detection can be challenging due to low sensitivity, inverse detection techniques like ¹H-⁷⁷Se Heteronuclear Multiple Quantum Coherence (HMQC) can be employed to enhance signal detection. northwestern.edu The coupling constants between ⁷⁷Se and adjacent nuclei, such as ¹H and ¹³C, can also provide valuable structural information. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For 4-phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole, the molecular ion peak (M⁺) is observed at an m/z of 209, consistent with the calculated molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural clues. The cleavage of the heterocyclic ring is a common fragmentation pathway for such compounds. sci-hub.st For instance, in some 1,2,5-selenadiazole analogs, the fragmentation can lead to the loss of selenium or other small fragments, providing evidence for the ring structure. nih.govresearchgate.netresearchgate.net The isotopic pattern of selenium, with its several naturally occurring isotopes, can also be a characteristic feature in the mass spectrum, aiding in the identification of selenium-containing fragments.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method | Reference |

| 4-Phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole | 209 (M⁺) | - | EI | nih.gov |

| 1,2-Bis(1,2,3-selenadiazole-4-yl)benzene | 340 (M⁺) | - | - | nih.gov |

| 1-{4-[3,5-Di(4-acetylphenoxymethyl)benzyloxy]phenyl}-1-ethanone-N-ethoxycarbonyl hydrazone | 1015 (M⁺) | - | FD | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. scielo.org.za For 4-phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole, characteristic IR absorption bands are observed. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net The vibrations of the selenadiazole ring also give rise to characteristic absorptions. For example, a band around 1235 cm⁻¹ has been attributed to the selenadiazole ring in 4-phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole. nih.gov The absence of certain bands, such as a strong O-H or N-H stretch, can also provide crucial structural information. ekb.eg

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 4-Phenyl- rsc.orgnih.govhuji.ac.il-selenadiazole | 3061 (aromatic C-H), 1687, 1591, 1483 (C=C, C=N), 1235 (selenadiazole ring) | nih.gov |

| 1,2-Bis(1,2,3-selenadiazole-4-yl)benzene | 3053 (aromatic C-H), 1632, 1481, 1406 (C=C, C=N), 1269, 1216, 957 (ring vibrations) | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. basjsci.edu.iq Aromatic and heterocyclic compounds like 3-phenyl-1,2,5-selenadiazole typically exhibit characteristic UV-Vis absorption spectra due to π-π* and n-π* transitions. The position and intensity of the absorption maxima are sensitive to the extent of conjugation and the presence of substituents. For some 1,2,5-selenadiazole derivatives, absorption maxima have been observed in the range of 507-610 nm, which are attributed to HOMO-LUMO transitions. researchgate.net Theoretical studies have been used to understand the electronic structure and predict the absorption spectra of related selenadiazole systems. rdd.edu.iqmdpi.com Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used to characterize these compounds, providing insights into their photophysical properties.

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structural Determination

Research on 3,4-diphenyl-1,2,5-selenadiazole, a closely related analog, has provided significant insights into the structural characteristics of this class of compounds. The crystal structure was determined to belong to the P21/c space group with specific cell parameters. researchgate.net The average Se-N bond length was found to be 1.811 Å and the C-N bond length was 1.300 Å. researchgate.net These values suggest a degree of electron delocalization within the selenadiazole nucleus, though potentially less than that observed in its thiadiazole counterpart. researchgate.net Furthermore, the study indicated that there is minimal, if any, conjugation between the heterocyclic ring and the phenyl groups. researchgate.net A noteworthy feature in the crystal packing is a short intermolecular Se---N distance of 2.95 Å. researchgate.net

In another study focusing on a substituted analog, 4-(4-chlorophenyl)-1,2,3-selenadiazole, single-crystal XRD analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net The detailed crystallographic data for this compound, including unit cell dimensions and other refinement parameters, are often deposited in crystallographic databases for public access, with a CCDC reference of 1831319 for this particular structure. researchgate.net The dihedral angle between the selenadiazole ring and the attached chlorophenyl ring was determined to be 16.6(2)°. researchgate.net The crystal structure is further stabilized by π-π stacking interactions between adjacent selenium and phenyl rings, with a centroid-centroid distance of 3.884(2) Å. researchgate.net

These examples underscore the power of single-crystal XRD in providing definitive structural evidence for 3-phenyl-1,2,5-selenadiazole analogs. The precise data obtained from these studies are crucial for understanding the electronic and steric effects of different substituents on the selenadiazole core.

Interactive Table of Crystallographic Data for 3-Phenyl-1,2,5-selenadiazole Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3,4-Diphenyl-1,2,5-selenadiazole | C₁₄H₁₀N₂Se | Monoclinic | P2₁/c | 6.55 | 24.55 | 7.57 | 101.4 | researchgate.net |

| 4-(4-Chlorophenyl)-1,2,3-selenadiazole | C₈H₅ClN₂Se | Monoclinic | P2₁/c | 10.3353(9) | 14.0058(12) | 5.9540(4) | 97.320(3) | researchgate.net |

| Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate | C₂₆H₂₄N₂O₃Se | Monoclinic | - | 11.8187(4) | 12.8241(5) | 16.1837(6) | 105.280(2) | nih.gov |

| 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole | C₁₉H₁₉N₃O₃Se | - | - | - | - | - | - | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This analysis provides an empirical formula for the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. For newly synthesized compounds like 3-phenyl-1,2,5-selenadiazole analogs, elemental analysis serves as a crucial checkpoint for purity and compositional accuracy.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the percentages of C, H, and N in the original sample are calculated. The percentage of other elements, like selenium, can be determined by difference or through other specific analytical methods. The experimental results are then compared with the calculated theoretical values. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity.

For instance, in the characterization of 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole, a related heterocyclic system, elemental analysis was performed to confirm its composition. The analysis yielded the following results:

Interactive Table of Elemental Analysis Data for 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole

| Element | Calculated (%) | Found (%) | Ref. |

| Carbon (C) | 31.60 | 31.58 | nih.gov |

| Hydrogen (H) | 1.33 | 1.30 | nih.gov |

| Nitrogen (N) | 18.42 | 18.40 | nih.gov |

The close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen for 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole provides strong validation for its molecular formula of C₆H₃N₃O₂Se. nih.gov This type of compositional verification is a standard and essential step in the characterization of any new chemical entity, including the analogs of 3-phenyl-1,2,5-selenadiazole.

Computational Chemistry and Theoretical Investigations of 3 Phenyl 1,2,5 Selenadiazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of 4-Phenyl-1,2,5-selenadiazole, offering profound insights into its fundamental characteristics.

Theoretical investigations have employed DFT methods, such as B3LYP with the 3-21G basis set, to optimize the molecular geometry of 4-Phenyl-1,2,5-selenadiazole and its derivatives. rdd.edu.iqmdpi.comresearchgate.net These calculations are crucial for obtaining stable molecular conformations and understanding the electronic environment within the molecule.

Analysis of the electronic structure reveals significant details about the charge distribution. rdd.edu.iq In studies of 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, DFT calculations show that the selenium atom consistently carries a positive partial charge (ranging from approximately +0.708 to +0.756), while the nitrogen atoms (N2 and N5) exhibit negative partial charges (for N2, charges range from -0.689 to -0.703). rdd.edu.iqresearchgate.net This charge distribution indicates a polar nature of the Se-N bonds and suggests that the selenium atom acts as an electron-deficient center, while the nitrogen atoms are electron-rich. The specific partial charges are subtly influenced by substituents on the phenyl ring. rdd.edu.iq

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rdd.edu.iq

For the parent compound, 4-Phenyl-1,2,5-selenadiazole (with H as the substituent), DFT calculations (B3LYP/3-21G) determined the HOMO energy to be approximately -6.441 eV and the LUMO energy to be -1.785 eV, resulting in an energy gap of 4.656 eV. rdd.edu.iq A smaller energy gap implies higher reactivity. Studies on derivatives show that electron-donating groups (like NMe₂) attached to the phenyl ring significantly reduce this gap, thereby increasing the molecule's reactivity, while electron-withdrawing groups have a less consistent effect. rdd.edu.iqmdpi.comresearchgate.net

| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| H | -6.441 | -1.785 | 4.656 |

| NMe₂ | -5.461 | -1.765 | 3.696 |

| OH | -6.079 | -1.609 | 4.470 |

| CH₃ | -6.230 | -1.713 | 4.517 |

| F | -6.308 | -1.593 | 4.715 |

| Cl | -6.385 | -1.720 | 4.665 |

| NO₂ | -7.002 | -2.515 | 4.487 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net While detailed MEP maps for 4-Phenyl-1,2,5-selenadiazole are not extensively published, the partial charge calculations from DFT provide analogous insights. rdd.edu.iq The negative charges concentrated on the nitrogen atoms indicate these are the most likely sites for electrophilic attack. Conversely, the positive charge on the selenium atom suggests it is susceptible to nucleophilic attack. This distribution is fundamental to understanding the molecule's interaction with other charged or polar species. rdd.edu.iq

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global descriptor parameters. These indices, derived from the HOMO and LUMO energies, help predict the chemical behavior of the system. rdd.edu.iq Key parameters include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and global softness (S), the reciprocal of hardness, which signifies how easily the molecule will undergo a chemical reaction. rdd.edu.iqresearchgate.net

For 4-Phenyl-1,2,5-selenadiazole derivatives, these parameters have been calculated to understand how substituents modulate reactivity. rdd.edu.iq For instance, electron-donating groups have been shown to increase the molecular softness, indicating enhanced chemical reactivity. mdpi.comresearchgate.net

| Substituent (X) | Global Hardness (η) | Global Softness (S) |

|---|---|---|

| H | 2.316 | 0.431 |

| NMe₂ | 1.848 | 0.541 |

| NH₂ | 2.048 | 0.488 |

| OH | 2.235 | 0.447 |

| OCH₃ | 2.224 | 0.449 |

| CH₃ | 2.258 | 0.442 |

| Ph | 2.241 | 0.446 |

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule. DFT calculations have been used to determine the PA of the nitrogen atoms in the 1,2,5-selenadiazole ring. rdd.edu.iq These studies consistently show that the N2 atom has a higher proton affinity and thus greater basicity than the N5 atom. This difference is attributed to variations in their respective steric and electronic environments. rdd.edu.iq The calculations also reveal that electron-donating substituents on the para-position of the phenyl ring significantly increase the proton affinity of the nitrogen atoms, making the molecule more basic. In contrast, electron-withdrawing groups tend to show less consistent behavior. rdd.edu.iqmdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Excitation Energies and Absorption Wavelengths

Theoretical methods are crucial for predicting the electronic transitions of molecules. Time-dependent density functional theory (TD-DFT) is a widely used approach to study excitation energies, absorption wavelengths, and other optical properties of medium to large-sized molecules. mdpi.com The choice of functional and basis set is critical for accuracy. For instance, the M06-2X functional with a split-valence basis set like 6-311G(d,p) has been shown to provide highly accurate estimations of charge transfer and optical absorption in large organic compounds. mdpi.com

Computational studies on related 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives using DFT (B3LYP/3-21G) have shown that substituents on the phenyl ring significantly influence the HOMO-LUMO energy gap (ΔE). jobrs.edu.iqrdd.edu.iq This energy gap is directly related to the electronic excitation energy. Electron-donating groups, such as NMe2, were found to cause a notable reduction in the energy gap, which suggests a shift in absorption to longer wavelengths (a bathochromic shift). rdd.edu.iqresearchgate.net Conversely, electron-withdrawing groups can modify the electronic properties in a different manner. jobrs.edu.iqrdd.edu.iq

Below is a representative table illustrating the effect of substituents on the calculated energy gaps of 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, which correlates with their excitation energies.

| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| H | -6.149 | -1.543 | 4.606 |

| NMe2 | -5.261 | -1.615 | 3.646 |

| OH | -5.831 | -1.551 | 4.280 |

| CH3 | -5.967 | -1.505 | 4.462 |

| F | -6.308 | -1.593 | 4.715 |

| Cl | -6.385 | -1.720 | 4.665 |

| Br | -6.267 | -1.669 | 4.598 |

| CN | -6.794 | -2.162 | 4.632 |

| NO2 | -7.002 | -2.515 | 4.487 |

Oscillator Strengths and Photophysical Characteristics

In addition to excitation energies, TD-DFT calculations also yield oscillator strengths (f), which are dimensionless quantities that represent the probability of an electronic transition. mdpi.com A higher oscillator strength corresponds to a more intense absorption band in the electronic spectrum. These calculations are fundamental to understanding the photophysical characteristics of a molecule. For example, in the design of organic dyes for solar cells, a high oscillator strength for the S₀ → S₁ transition is desirable to ensure efficient light harvesting. mdpi.com

The combination of calculated absorption wavelengths and their corresponding oscillator strengths allows for the theoretical prediction of a molecule's UV-Vis absorption spectrum. mdpi.com This information is invaluable for interpreting experimental spectra and for designing molecules with specific photophysical properties, such as strong emission for applications in organic light-emitting diodes (OLEDs) or efficient light absorption for photovoltaics. researchgate.net

Singlet-Triplet Energy Gaps and Spin-Orbit Coupling Constants

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter in photochemistry and materials science. arxiv.org Molecules with small or even inverted singlet-triplet gaps (where T₁ is higher in energy than S₁) are of significant interest for applications in thermally activated delayed fluorescence (TADF) for OLEDs. arxiv.org

Computational methods, ranging from DFT to more advanced wavefunction-based approaches like complete active space self-consistent field (CASSCF), are employed to predict ΔE_ST. arxiv.org The accurate calculation of this small energy difference is challenging and often requires high-level theoretical models that can properly balance static and dynamic electron correlation. arxiv.org

Spin-orbit coupling (SOC) is the interaction between the electron's spin and its orbital motion, which facilitates "spin-forbidden" transitions between states of different multiplicity, such as intersystem crossing from a singlet to a triplet state. The strength of this interaction is quantified by the spin-orbit coupling constant. mpg.de In systems containing heavy atoms like selenium, SOC effects are more pronounced. Computational models can determine SOC parameters, which, along with the ΔE_ST, govern the rates of photophysical processes like phosphorescence and intersystem crossing. mpg.de

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how reactants are converted to products.

For instance, in the synthesis of related selenadiazole heterocycles, a probable radical-based mechanism has been proposed based on computational and experimental findings. nih.gov Theoretical calculations can help confirm such pathways by evaluating the stability of proposed radical intermediates and the feasibility of proton abstraction steps. nih.gov Furthermore, DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity indices, can predict the behavior of molecules in chemical reactions and identify the most probable sites for electrophilic or nucleophilic attack. rdd.edu.iq

Validation of Theoretical Models against Experimental Data

The reliability of computational predictions hinges on the validation of the chosen theoretical model against experimental data. A common practice is to compare calculated properties with known experimental values for the target molecule or structurally similar compounds. For example, the accuracy of a computational method like the M06-2X functional can be validated by demonstrating its ability to reproduce experimental charge transfer and optical absorption data with a high degree of correlation. mdpi.com

For structural properties, calculated geometric parameters (bond lengths, bond angles) can be compared with data from X-ray crystallography. nih.gov Similarly, predicted spectroscopic data, such as NMR chemical shifts or vibrational frequencies from IR spectroscopy, can be benchmarked against experimental spectra. A strong agreement between theoretical and experimental results builds confidence in the model's predictive power for properties that are difficult or impossible to measure directly.

In-Silico Prediction of Structure-Property Relationships

In silico methods are highly effective for establishing relationships between a molecule's structure and its physical, chemical, or biological properties. By systematically modifying the structure of a parent compound, such as 3-Phenyl-1,2,5-selenadiazole, and calculating the resulting properties, researchers can develop predictive models. jobrs.edu.iqresearchgate.net

A theoretical study on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives demonstrated a clear structure-property relationship. jobrs.edu.iqrdd.edu.iqresearchgate.net It was found that the electronic properties and reactivity indices were significantly affected by the nature of the para-substituent on the phenyl ring. jobrs.edu.iqresearchgate.net

Key findings from these in silico investigations include:

HOMO-LUMO Energy Gaps: Electron-donating groups (e.g., -NMe₂, -OH) decrease the HOMO-LUMO gap, while electron-withdrawing groups (e.g., -NO₂, -CN) can also modulate it, indicating that the electronic and optical properties are tunable. rdd.edu.iqresearchgate.net A smaller gap generally implies higher chemical reactivity and softer molecular nature. jobrs.edu.iq

Reactivity Indices: Parameters like global hardness (η) and softness (S) are calculated from HOMO and LUMO energies. Electron-donating groups were shown to enhance the molecular softness, suggesting increased reactivity. jobrs.edu.iqresearchgate.net

Charge Distribution: Substituents subtly alter the partial charges on the atoms of the selenadiazole ring, which can influence intermolecular interactions and reactivity. For example, the selenium atom consistently displays a positive partial charge, while the nitrogen atoms exhibit negative charges. rdd.edu.iqresearchgate.net

These computational insights are foundational for the rational design of new materials, allowing for the pre-screening of candidate molecules with desired electronic or biological properties before undertaking complex and costly synthesis. jobrs.edu.iqresearchgate.net

| Substituent (R) | Global Hardness (η) | Global Softness (S) |

|---|---|---|

| H | 2.303 | 0.217 |

| NMe2 | 1.823 | 0.274 |

| OH | 2.140 | 0.234 |

| CH3 | 2.231 | 0.224 |

| F | 2.358 | 0.212 |

| Cl | 2.333 | 0.214 |

| Br | 2.299 | 0.217 |

| CN | 2.316 | 0.216 |

| NO2 | 2.244 | 0.223 |

Chemical Reactivity and Reaction Mechanisms of 3 Phenyl 1,2,5 Selenadiazole Derivatives

Investigation of Reaction Pathways and Intermediates

The reaction of aroyl chlorides with potassium selenocyanate (B1200272) (KSeCN) and ethyl diazoacetate provides insight into the formation of 1,2,3-selenadiazole derivatives. A proposed mechanism suggests the initial formation of aroyl isoselenocyanates. These intermediates then undergo a 1,3-dipolar cycloaddition with the diazo compound at the C=Se bond. This is followed by acylation at a nitrogen atom to yield the final product, ethyl 2-aroyl-5-(aroylimino)-2,5-dihydro-1,2,3-selenadiazole-4-carboxylates. researchgate.net

In the synthesis of 2,5-diphenyl-1,3,4-selenadiazole from benzaldehyde, hydrazine, and selenium powder, a proposed radical pathway has been considered. nih.gov The in-situ generation of iodine radicals from potassium iodide and potassium persulfate is thought to abstract a proton, initiating a cascade of reactions that ultimately lead to the formation of the selenadiazole ring. nih.gov

Influence of Substituents on Chemical Reactivity and Electronic Effects (e.g., +R/-R groups)

The electronic properties and reactivity of 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives are significantly influenced by the nature of the para-substituents on the phenyl ring. rdd.edu.iqjobrs.edu.iq Theoretical studies using semi-empirical PM3 and density functional theory (DFT) have shown that both electron-donating and electron-withdrawing groups have a notable impact on the molecule's electronic behavior. rdd.edu.iqjobrs.edu.iq

Electron-donating groups, such as -NMe2, have been found to decrease the HOMO-LUMO energy gap, which suggests an increase in the chemical reactivity of these derivatives. rdd.edu.iqjobrs.edu.iq These groups also tend to increase the proton affinity of the nitrogen atoms in the selenadiazole ring, with the N2 atom generally showing higher basicity than the N5 atom due to steric and electronic factors. rdd.edu.iq The order of increased proton affinity with electron-donating groups is NMe2 > NH2 > OCH3 > CF3 > H. rdd.edu.iq

Conversely, electron-withdrawing groups have a less consistent effect on proton affinity. jobrs.edu.iq However, they do influence the electrophilicity index of the molecule. The calculated electrophilicity index for various substituents follows the order: NO2 > CN > CF3 > Ph > Cl > I > Br > F > CH3 > H > OH > OCH3 > NH2 > NMe2. rdd.edu.iq This demonstrates how substituents can modulate the electronic environment and, consequently, the reactivity of the selenadiazole system. rdd.edu.iq

Ring Transformation Reactions and Interconversions

Derivatives of 1,3,4-selenadiazines have been shown to be effective starting materials for ring contraction reactions. researchgate.net When treated with a mixture of acetic acid and water, these compounds can transform into highly substituted 1,3,4-selenadiazoles. researchgate.net Furthermore, the resulting selenadiazoles can undergo a rapid Dimroth rearrangement, leading to the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net

Electrophilic and Nucleophilic Reaction Studies

The study of 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives has provided insights into their electrophilic and nucleophilic potential. rdd.edu.iq The electrophilicity index, which measures the energy stabilization upon accepting electrons, has been calculated for a range of substituents. rdd.edu.iq This data helps in predicting the behavior of these molecules in reactions involving electrophiles.

Nucleophilic attack has been observed in reactions of cycloalkeno-1,2,3-selenadiazoles. colab.ws Specifically, in the case of a 5-membered ring fused to the 1,2,3-selenadiazole, nucleophilic attack occurs exclusively at the selenium atom, resulting in the formation of vinyl selenide (B1212193) derivatives. colab.ws

Redox Chemistry and Generation of Persistent Radical Anions

The redox properties of certain 1,2,5-selenadiazole derivatives have been explored, leading to the generation of novel and persistent radical anions. nsc.ruresearchgate.net Specifically, the electrochemical reduction of 5,6-disubstituted- rdd.edu.iqjobrs.edu.iqnsc.ruselenadiazolo[3,4-b]pyrazines (with substituents like Phenyl and Methyl) has been studied using cyclic voltammetry. nsc.ruresearchgate.net This process results in the formation of stable radical anions that have been characterized by EPR spectroscopy in conjunction with DFT calculations. nsc.ruresearchgate.net The stability of these radical anions under cyclic voltammetry conditions suggests the potential for their isolation. researchgate.net

Advanced Applications of 1,2,5 Selenadiazole Scaffolds in Materials Science

Design and Development of Organic Electronic Materials

The inherent electron-accepting nature of the 1,2,5-selenadiazole core makes it a powerful component in the design of organic electronic materials. By incorporating this heterocycle into larger molecular or polymeric structures, researchers can precisely engineer the electronic and photophysical properties of the resulting materials for specific applications.

Low Band Gap Materials for Optoelectronics

A critical parameter in optoelectronic materials is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap. Materials with low band gaps are essential for applications that involve the absorption of visible or near-infrared light, such as organic photovoltaics and photodetectors.

Theoretical studies on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives have demonstrated that the electronic properties and the HOMO-LUMO energy gap can be systematically tuned. rdd.edu.iqjobrs.edu.iq The introduction of electron-donating groups at the para-position of the phenyl ring leads to a significant reduction in the energy gap. rdd.edu.iqjobrs.edu.iq For example, a dimethylamino (NMe2) substituent was found to decrease the band gap by approximately 0.96 eV compared to the unsubstituted parent compound, highlighting the strong influence of the substituent on the electronic structure. rdd.edu.iq This tunability is crucial for designing materials with tailored absorption characteristics for specific optoelectronic devices. researchgate.net

Table 1: Calculated Energy Gaps (ΔE) for 4-(4-Substituted Phenyl)-1,2,5-selenadiazole Derivatives

| Substituent Group | DFT (eV) | PM3 (eV) |

| H | 4.793 | 4.881 |

| NMe2 | 3.833 | 3.928 |

| OH | 4.393 | 4.491 |

| OMe | 4.414 | 4.542 |

| Me | 4.673 | 4.757 |

| F | 4.739 | 4.821 |

| Cl | 4.758 | 4.831 |

| Br | 4.767 | 4.834 |

| CF3 | 4.908 | 4.981 |

| CN | 4.869 | 4.965 |

| NO2 | 4.887 | 5.011 |

Data sourced from a theoretical study on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives. rdd.edu.iq

Organic Conductors and Semiconductors

The development of organic materials capable of efficiently transporting charge is fundamental to the field of organic electronics. The 1,2,5-selenadiazole scaffold has been investigated for its potential in creating both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. Its electron-deficient character makes it particularly suitable for n-type materials.

Theoretical studies on selenadiazole-containing compounds have shown that the introduction of a selenium atom can effectively reduce the reorganization energy and enhance electron transfer integrals, making them promising candidates for ambipolar semiconducting materials with high and balanced charge mobility. asianpubs.org The intermolecular interactions, such as π-π stacking and Se···N non-covalent interactions, provide crucial pathways for charge transport in the solid state. asianpubs.org Benzo[c] mdpi.comrdd.edu.iqasianpubs.orgselenadiazole (BSD) and its derivatives are known to possess favorable electron transport properties, making them popular in various electronic devices. mdpi.comresearchgate.net The performance of organic light-emitting diodes (OLEDs) has been shown to be highly dependent on the charge-transporting properties of the host materials, with bipolar charge transport being particularly desirable. rsc.org

Photovoltaic Materials and Dye-Sensitized Solar Cells (DSSCs)

In the quest for efficient solar energy conversion, 1,2,5-selenadiazole-based compounds have emerged as key components in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). mdpi.com In DSSCs, organic dyes with a donor-π-acceptor (D-π-A) structure are used to harvest light and inject electrons into a semiconductor electrode, typically TiO2. mdpi.comresearchgate.net

Luminescent Devices

The unique photophysical properties of 1,2,5-selenadiazole derivatives also make them attractive for applications in luminescent devices, such as organic light-emitting diodes (OLEDs). The emission characteristics of materials incorporating this scaffold can be tuned by chemical modification.

For instance, donor-acceptor compounds where a benzo mdpi.comrdd.edu.iqasianpubs.orgselenadiazole chromophore is bridged by donor groups exhibit distinct absorption and emission properties that are dependent on the strength of the donor. researchgate.net Furthermore, selenadiazoles, in general, have been explored for their potential use in developing new luminescent materials. ontosight.ai Benzo[c] mdpi.comrdd.edu.iqasianpubs.orgselenadiazole-based molecules have been shown to be promising fluorophores for various applications. researchgate.net In some systems, photoinduced charge transfer between a benzoselenadiazole-based linker and a thermally activated delayed fluorescence (TADF) chromophore can be tuned, which is a key mechanism in advanced OLEDs. nih.gov

Integration into π-Conjugated Systems for Tunable Optoelectronic Properties

The seamless integration of the 1,2,5-selenadiazole unit into extended π-conjugated systems is a cornerstone of its utility in materials science. The properties of the resulting material are not solely determined by the selenadiazole ring itself but by its electronic interplay with the adjacent donor and linker units. mdpi.com

The substitution of a phenyl ring attached to the selenadiazole core provides a straightforward method for tuning the optoelectronic properties. As demonstrated in theoretical studies of 4-(4-substituted phenyl)-1,2,5-selenadiazole, modifying the substituent on the phenyl ring alters the HOMO and LUMO energy levels and, consequently, the band gap and reactivity of the molecule. rdd.edu.iqjobrs.edu.iq This principle allows for the rational design of materials with specific absorption and emission wavelengths.

Furthermore, replacing thiophene-based units with benzo mdpi.comrdd.edu.iqasianpubs.orgselenadiazole derivatives in conjugated polymers can lead to a more significant redshift in absorption into the near-infrared (NIR) region. mdpi.com This is attributed to the fact that selenium is larger and more electron-rich than sulfur, which enhances quinoidal character and lowers the band gap. This strategy is particularly valuable for creating materials for NIR photodetectors and transparent photovoltaics.

Role in Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a bottom-up approach to constructing complex and functional materials. The selenium atom in the 1,2,5-selenadiazole ring can participate in specific non-covalent interactions known as chalcogen bonds. These directional interactions, along with others like hydrogen bonding and π-π stacking, can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

Studies on related cationic 1,2,4-selenadiazoles have shown that their self-assembly in the solid state can be finely tuned by varying the substituents on the heterocyclic core. nih.gov These molecules can form supramolecular dimers and polymers through Se···N chalcogen bonds. While these studies focus on a different isomer, they highlight the fundamental capability of the selenadiazole scaffold to direct crystal engineering. The formation of aggregates through intermolecular interactions like π–π stacking has also been observed for benzoselenadiazole-core molecules in solution. nih.gov This propensity for self-assembly is a critical feature for controlling the morphology and, therefore, the performance of thin films in organic electronic devices.

Compound Index

Specialized Functional Materials Development

The unique structural and electronic features of the 1,2,5-selenadiazole scaffold make it a promising building block for the development of specialized functional materials.

Thermotropic Liquid Crystals

Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. nih.govrug.nl The rod-like shape and anisotropic nature of molecules are key factors in the formation of these mesophases. nih.gov While specific studies on 3-Phenyl-1,2,5-selenadiazole as a liquid crystal are not reported, related 2,5-disubstituted-1,3,4-oxadiazoles with extended aromatic cores have been shown to exhibit thermotropic liquid crystalline behavior. nih.gov The introduction of a phenyl group to the 1,2,5-selenadiazole core could potentially induce or enhance liquid crystalline properties, making it a candidate for investigation in this area. The molecular packing and intermolecular interactions would play a crucial role in determining the nature and stability of any mesophases. nih.gov

Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen, sulfur, and selenium are often effective corrosion inhibitors for metals in acidic media. rsc.org These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. rsc.org The presence of the selenadiazole ring with its nitrogen and selenium atoms, along with the phenyl group, suggests that 3-Phenyl-1,2,5-selenadiazole could exhibit corrosion inhibition properties. The lone pair electrons on the heteroatoms can facilitate coordination with the metal surface. Studies on related heterocyclic compounds like thiadiazole derivatives have demonstrated their potential as corrosion inhibitors. capes.gov.br

Dyes

The development of organic dyes for applications such as dye-sensitized solar cells (DSSCs) is an active area of research. mdpi.com Benzo[c] mdpi.commdpi.comnih.govselenadiazole derivatives have been investigated as components in organic dyes due to their favorable optoelectronic properties, including tunable wavelength absorption. mdpi.com The 1,2,5-selenadiazole moiety can act as an electron-accepting unit in a donor-π-acceptor (D-π-A) dye architecture. The phenyl group in 3-Phenyl-1,2,5-selenadiazole could be functionalized to tune the electronic properties and enhance its performance as a dye component.

Metal Ion Complexation Reagents

The nitrogen atoms of the 1,2,5-selenadiazole ring are potential coordination sites for metal ions. mdpi.com This property makes selenadiazole derivatives interesting ligands for the formation of metal complexes. The complexation of metal ions can lead to materials with interesting magnetic, optical, or catalytic properties. nih.govresearchgate.net For example, 1,2,5-thiadiazole-annulated phenanthroline ligands have been used to create multidimensional network structures with various magnetic properties upon complexation with transition metals. researchgate.net The ability of 3-Phenyl-1,2,5-selenadiazole to act as a ligand towards various metal ions could be explored to generate novel coordination polymers or discrete metal complexes with tailored functionalities. nih.govajol.info

Mechanistic Investigations of Biological Activities of 3 Phenyl 1,2,5 Selenadiazole Derivatives

Antioxidant Mechanisms

The antioxidant capabilities of organoselenium compounds, including 3-phenyl-1,2,5-selenadiazole derivatives, are a significant area of investigation. These mechanisms primarily involve direct interaction with reactive oxygen species and the mimicry of natural antioxidant enzymes.

The ability of a compound to directly scavenge free radicals is a key indicator of its antioxidant potential. This is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. nih.govnih.gov In these assays, the antioxidant compound donates an electron or a hydrogen atom to the stable radical (ABTS•+ or DPPH•), thus neutralizing it. The degree of color change, measured spectrophotometrically, indicates the scavenging capacity. nih.gov

For instance, a study on a novel selena-diazole derivative demonstrated its antioxidant effect through the DPPH assay, reporting an IC50 value of 48.888 μg/ml. researchgate.net The IC50 value represents the concentration of the compound required to scavenge 50% of the initial free radicals. The efficiency of radical scavenging is often linked to the chemical structure of the derivatives, particularly the presence of electron-donating groups that facilitate the donation of a hydrogen atom. nih.govnih.gov The presence of phenolic hydroxyl groups, for example, is known to enhance antioxidant activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of a Selena-diazole Derivative

| Compound | IC50 (μg/ml) |

|---|---|

| Novel -(4,5,6,7-tetrahydro- [1,2,3-] selenadiazolo [4,5 e] pyridine- 4,6-diyl) bis(benzene-1,3-diol) (T) | 48.888 |

Data sourced from a 2020 study on a novel selena-diazole derivative. researchgate.net

A significant aspect of the antioxidant mechanism of selenium-containing compounds is their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov GPx is a crucial component of the cellular antioxidant defense system, catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂), at the expense of glutathione. nih.gov

Organoselenium compounds, including derivatives of 3-phenyl-1,2,5-selenadiazole, can replicate this catalytic cycle. The selenium atom in the compound is believed to be the active center, interacting with thiols and reducing peroxides. nih.gov The mechanism generally involves the oxidation of the selenium center by the peroxide, followed by its reduction by a thiol cofactor, regenerating the active catalyst. nih.gov The ability of these synthetic compounds to mimic GPx activity allows them to function as powerful redox modulators within a biological system. nih.gov

Antimicrobial Mechanisms

Derivatives of 1,2,5-selenadiazole have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi. The mechanisms underlying these antimicrobial effects are diverse and target various aspects of microbial physiology and structure.

The antibacterial action of 1,2,3-selenadiazole derivatives has been observed against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.govnih.gov One proposed mechanism suggests that the selenium atom plays a critical role. It is hypothesized that the initial elimination of selenium from the selenadiazole ring allows it to interact with microbial components, thereby altering their biological activities and inhibiting growth. tandfonline.com

These compounds have shown inhibitory activity against various pathogenic strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. tandfonline.comnih.gov In some cases, the antibacterial efficacy of selenadiazole derivatives has been reported to be superior to that of established antibiotics like tetracycline. tandfonline.com The mechanism of action may involve the inhibition of essential bacterial processes such as protein synthesis or cell wall maintenance. tandfonline.comd-nb.info Some studies have pointed towards the inhibition of regulatory proteins, like two-component histidine kinases involved in bacterial signal transduction, as potential targets. nih.gov

Table 2: Antibacterial Activity of a 1,2,3-Selenadiazole Derivative

| Pathogen | Inhibition Zone (mm) |

|---|---|

| P. aruginosa | 13 |

Data for compound 3e, a 1,2,3-selenadiazole derivative containing an epoxide ring. nih.govmdpi.com

Several 1,2,3-selenadiazole derivatives have exhibited potent antifungal properties, particularly against pathogenic Candida strains. nih.govnih.govmdpi.com The introduction of a selenadiazole ring into a molecule can significantly enhance its antifungal activity. mdpi.com

A crucial aspect of microbial pathogenicity, especially in chronic infections, is the formation of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antimicrobial agents and the host immune system. nih.gov The mechanisms of antibiofilm agents are varied and can include:

Inhibition of Quorum Sensing (QS): QS is a cell-to-cell communication system that bacteria and fungi use to coordinate gene expression, including virulence and biofilm formation. nih.govnih.gov Antimicrobial compounds can interfere with QS signaling molecules, such as acyl-homoserine lactones (AHLs) in Gram-negative bacteria, thereby disrupting biofilm development. nih.gov

Disruption of the Biofilm Matrix: Some agents can degrade the EPS matrix, for instance, by targeting its polysaccharide components, which leads to the disassembly of the biofilm. nih.gov

Inhibition of Cell Adhesion: Preventing the initial attachment of microbial cells to surfaces is a key strategy to inhibit biofilm formation. nih.gov

While direct studies on the specific antibiofilm mechanisms of 3-phenyl-1,2,5-selenadiazole are emerging, their demonstrated antimicrobial activity suggests they may interfere with these critical stages of biofilm development.

A primary target for many antifungal drugs, particularly the azole class, is the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. semanticscholar.orgnih.gov This enzyme is a member of the cytochrome P450 superfamily and plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. semanticscholar.orgnih.gov

The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation. semanticscholar.orgnih.gov The mechanism of inhibition often involves the binding of the antifungal agent's heterocyclic nitrogen atom to the heme iron atom within the active site of the CYP51 enzyme. semanticscholar.org

Given that 1,2,5-selenadiazole is a nitrogen-containing heterocycle, it is plausible that its derivatives could exert their antifungal effects by targeting CYP51 or other crucial enzymes in the ergosterol biosynthesis pathway. This mode of action represents a key area for future investigation into the precise molecular mechanisms of these compounds.

Anticancer Mechanisms

The anticancer activity of 3-Phenyl-1,2,5-selenadiazole derivatives is not monolithic; instead, it involves a multi-pronged attack on cancer cell survival and proliferation. These mechanisms include the induction of programmed cell death, interference with critical cellular signaling pathways, and the generation of cytotoxic reactive oxygen species.

A primary mechanism by which selenadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Caspase Activation and DNA Fragmentation: Studies have shown that certain selenadiazole derivatives are potent inducers of apoptosis. For instance, anthra[1,2-c] capes.gov.brnih.govnih.govselenadiazolo-6,11-dione (ASDO), a novel derivative, triggers time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells. nih.gov This is evidenced by classic apoptotic hallmarks such as DNA fragmentation, nuclear condensation, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The activation of caspases, a family of proteases crucial for executing apoptosis, is a key feature of this process. The apoptotic effects of ASDO were significantly diminished by a general caspase inhibitor, z-VAD-fmk, confirming the caspase-dependent nature of the cell death pathway. nih.gov

Another derivative, 6-bromo capes.gov.brnih.govnih.govselenadiazolo[3,4-b]pyridine, was identified as a highly active compound with an apoptogenic effect 3.9 times higher than the control drug, camptothecin, in MCF-7 cells. capes.gov.brnih.gov This compound also provoked cell cycle arrest, suggesting an interruption of the mitotic process before metaphase. capes.gov.brnih.gov

Mitochondrial Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by these compounds. Treatment of MCF-7 cells with ASDO led to a rapid decrease in mitochondrial membrane potential and the subsequent release of key pro-apoptotic factors, cytochrome c and Smac/Diablo, from the mitochondria into the cytoplasm. nih.gov This release is controlled by the Bcl-2 family of proteins. ASDO was found to up-regulate the expression of pro-apoptotic members like Bax, Bad, and PUMA, while down-regulating the anti-apoptotic protein Bcl-xl, thereby tipping the balance towards cell death. nih.gov The entire process appears to be orchestrated in a p53-dependent manner, as silencing the p53 gene blocked ASDO-induced PARP cleavage, DNA fragmentation, and caspase activation. nih.gov

Beyond direct apoptosis induction, 1,2,5-selenadiazole derivatives can modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Research has demonstrated that certain selenadiazole derivatives can sensitize cancer cells to radiation by inactivating the AKT pathway. nih.gov Specifically, a derivative identified as 4-(benzo[c] capes.gov.brnih.govnih.govselenadiazol-6-yl)-benzene-1,2-diamine has been shown to induce apoptosis in glioma cells by promoting the dephosphorylation of AKT. researchgate.net The selenium component of these molecules is believed to play a role in this dephosphorylation, potentially through the activation of calcium-dependent phosphatases like calcineurin, which can target and inactivate AKT. nih.gov By suppressing the pro-survival signals emanating from the AKT pathway, these compounds render cancer cells more susceptible to cell death. nih.govnih.gov

While research into the direct interaction of 3-Phenyl-1,2,5-selenadiazole derivatives with specific molecular targets like G-quadruplexes and tubulin is still emerging, related heterocyclic compounds have shown such interactions. For example, some phenyl 1,2,3-triazole ligands have been found to stabilize G-quadruplex DNA structures, which are prevalent in the telomeric ends of chromosomes and in the promoter regions of oncogenes. nih.govnih.gov Stabilizing these structures can inhibit the activity of telomerase, an enzyme crucial for immortalizing cancer cells, and block the transcription of cancer-promoting genes. nih.gov Although not yet demonstrated for 1,2,5-selenadiazoles, this represents a plausible and promising area for future investigation into their anticancer mechanisms.

Similarly, other nitrogen-containing heterocyclic compounds are known to inhibit tubulin polymerization, a process essential for forming the mitotic spindle during cell division. nih.govfrontiersin.org Disruption of this process leads to cell cycle arrest and apoptosis. nih.gov The ability of 6-bromo capes.gov.brnih.govnih.govselenadiazolo[3,4-b]pyridine to cause mitotic arrest suggests that interference with microtubule dynamics could be a potential mechanism of action for this class of compounds. capes.gov.brnih.gov

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the anticancer effects of selenadiazole derivatives. While some derivatives act as radical scavengers, others can substantially increase intracellular ROS levels in cancer cells, leading to oxidative stress. nih.govresearchgate.net

This increase in ROS can trigger mitochondrial apoptosis. researchgate.net The accumulation of ROS can damage cellular components, including mitochondria, leading to the loss of mitochondrial membrane potential and the release of apoptotic factors. nih.gov Studies on HeLa cervical cancer cells showed that selenadiazole treatment led to a marked increase in mitochondrial apoptosis, evidenced by elevated levels of AnnexinV-positive cells and caspase-9 activation, which was directly associated with the induction of ROS. researchgate.net Furthermore, the combination of selenadiazole derivatives with X-ray radiation has been shown to enhance cancer cell killing by triggering ROS-mediated DNA damage. nih.gov Interestingly, the apoptotic activity of some derivatives like ASDO has been found to be independent of ROS production, highlighting the mechanistic diversity within this class of compounds. nih.gov

A critical attribute for any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that 1,2,5-selenadiazole derivatives possess this desirable characteristic.

A series of fourteen substituted selenadiazoles were tested for their antiproliferative activity against a panel of cancer cell lines and two non-tumoral cell lines (184B5 from breast and BEAS-2B from bronchial epithelium). nih.gov Similarly, a study on twenty-seven benzo[c] capes.gov.brnih.govnih.govselenadiazole-5-carboxylic acid derivatives also included these non-malignant cell lines to assess selectivity. nih.gov

One derivative, Compound 7 from the latter study, exhibited a promising growth inhibition (GI₅₀) value of 3.7 µM in the MCF-7 breast cancer cell line and showed high selectivity, with a Selectivity Index (SI) greater than 27.1 when compared to the 184B5 non-malignant breast cell line. nih.gov The SI, calculated as the ratio of the GI₅₀ in a normal cell line to the GI₅₀ in a cancer cell line, indicates a compound's therapeutic window; a higher SI value signifies greater selectivity for cancer cells. mdpi.com This selective action minimizes the potential for side effects, a major challenge in current chemotherapy regimens. nih.govnih.gov

| Compound | Cancer Cell Line (MCF-7) | Non-Tumor Cell Line (184B5) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 7 (BSCA derivative) | 3.7 | >100 | >27.1 | nih.gov |

| Compound 2f (Selenadiazole derivative) | 0.075 | 14.6 | 194.7 | nih.gov |

| Compound 2c (Selenadiazole derivative) | 0.098 | 15.2 | 155.1 | nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For 1,2,5-selenadiazole derivatives, research has begun to delineate the structural features that govern their biological efficacy.

Analysis of various substituted selenadiazoles has shown that the nature and position of substituents on the aromatic rings significantly influence their antiproliferative activity. nih.govnih.gov For instance, in a series of fourteen derivatives, compounds with specific substitutions demonstrated nanomolar GI₅₀ values against MCF-7 breast cancer cells. nih.gov Compound 2f, in particular, showed a better antitumor profile than the established chemotherapy drugs vinorelbine (B1196246) and paclitaxel. capes.gov.brnih.gov The presence of a bromo group in 6-bromo capes.gov.brnih.govnih.govselenadiazolo[3,4-b]pyridine was associated with the highest apoptogenic effect in the series. capes.gov.brnih.gov

SAR studies on other heterocyclic scaffolds provide a framework for understanding these relationships. For example, in 3-phenylpyrazole derivatives, the steric and electronic properties of substituents were key to their activity. nih.gov

Computational Approaches in Drug Discovery (e.g., Molecular Docking for Target Identification, In-silico ADMET for Mechanistic Insights)

Computational methods are integral to modern drug discovery, providing powerful tools to predict the interactions between small molecules and biological targets, thereby guiding the synthesis of more potent and selective agents. In the study of 3-Phenyl-1,2,5-selenadiazole and its derivatives, computational approaches such as molecular docking and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis offer crucial mechanistic insights.

Molecular docking simulations are employed to predict the binding mode and affinity of selenadiazole derivatives to specific protein targets. For instance, in-silico analyses of benzo-selenadiazole hybrids have been performed to assess their anticancer potential. researchgate.net Such studies often involve docking the compounds into the active sites of key cancer-related proteins, like the anti-apoptotic protein Mcl-1. researchgate.net The results from these simulations, including binding affinity scores and the identification of specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), help in selecting the most promising candidates for further experimental validation. researchgate.netnih.gov The process typically involves preparing the protein crystal structure by removing non-essential molecules and adding hydrogen atoms, followed by flexible ligand docking to predict the most stable binding poses. nih.govnih.gov

Theoretical investigations using methods like Density Functional Theory (DFT) provide a deeper understanding of the electronic properties and reactivity of these compounds. Studies on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives have shown that the nature of the substituent on the phenyl ring significantly influences the molecule's electronic structure, including the HOMO-LUMO energy gap and reactivity indices. These computational insights are fundamental for establishing structure-activity relationships (SARs) and designing derivatives with enhanced biological activity.

In-silico ADMET prediction is another critical computational tool used to evaluate the drug-likeness of novel compounds early in the discovery process. springernature.comnih.gov These methods predict various pharmacokinetic properties, such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential toxicity, based on the molecular structure. nih.govfrontiersin.org By filtering out compounds with predicted poor ADMET profiles, researchers can focus resources on candidates with a higher probability of success in later clinical stages. frontiersin.org

Table 1: Examples of Computational Approaches in Selenadiazole Research

| Computational Method | Application | Insights Gained |

|---|---|---|